Tetraethylammonium acetate

Overview

Description

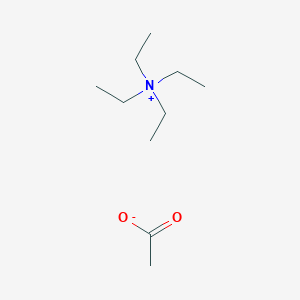

Tetraethylammonium is a quaternary ammonium cation with the chemical formula C8H20N+ . It consists of four ethyl groups attached to a central nitrogen atom. This compound is commonly used in research laboratories to prepare lipophilic salts of inorganic anions . It is known for its ability to block potassium channels, making it a valuable tool in pharmacological research .

Mechanism of Action

Target of Action

Tetraethylammonium (TEA) is a quaternary ammonium cation . The primary targets of Tetraethylammonium acetate are autonomic ganglia, calcium- and voltage-activated potassium channels, and nicotinic acetylcholine receptors . These targets play crucial roles in the transmission of signals in the nervous system and the regulation of various physiological processes.

Mode of Action

This compound interacts with its targets by blocking them . This blocking action inhibits the normal functioning of the targets, leading to changes in the transmission of signals in the nervous system and other physiological processes. For instance, by blocking autonomic ganglia, this compound prevents signals carrying vasoconstrictor impulses from proceeding .

Pharmacokinetics

The compound’s positive charge and lipophilic nature suggest that it may have good bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific targets and pathways it affects. For example, by blocking autonomic ganglia, the compound can cause vasodilation, leading to a decrease in blood pressure . The compound is primarily used as a research agent to block selective potassium channels .

Biochemical Analysis

Biochemical Properties

Tetraethylammonium acetate plays a significant role in biochemical reactions, particularly as a catalyst and inhibitor. It interacts with enzymes such as acetylcholinesterase and proteins involved in ion transport. The compound inhibits potassium channels, which affects the flow of potassium ions across cell membranes . This inhibition is crucial in studying the function of ion channels and their role in various physiological processes.

Cellular Effects

This compound has profound effects on different cell types and cellular processes. It influences cell function by modulating ion channels, which in turn affects cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to induce apoptosis in HeLa cells by inhibiting Bcl-2 and Bax expression, increasing reactive oxygen species production, and upregulating p53 and p21 proteins . These effects highlight its potential in cancer research and therapy.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with ion channels and receptors. It blocks autonomic ganglia, calcium- and voltage-activated potassium channels, and nicotinic acetylcholine receptors . This blockade prevents the transmission of signals that regulate various physiological functions, leading to its vasodilatory effects. Additionally, this compound can inhibit enzyme activity, further influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its activity can degrade under certain conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in inhibiting ion channels and affecting cell viability . These temporal effects are essential for understanding its potential therapeutic applications and limitations.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can effectively inhibit ion channels without causing significant toxicity. At high doses, it can lead to adverse effects such as neurotoxicity and cardiovascular issues . These dosage-dependent effects are crucial for determining the safe and effective use of this compound in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to ion transport and cellular metabolism. It interacts with enzymes such as acetyl-CoA synthetase, which plays a role in the synthesis of acetyl-CoA from acetate . This interaction affects metabolic flux and the levels of metabolites involved in energy production and biosynthesis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can selectively permeate membranes, such as those used in transport membranes for carbon dioxide . This selective permeability is essential for its function in biochemical research and potential therapeutic applications.

Subcellular Localization

This compound is localized in various subcellular compartments, depending on its interactions with targeting signals and post-translational modifications. It can be directed to specific organelles, such as mitochondria, where it influences cellular metabolism and ion transport . Understanding its subcellular localization is crucial for elucidating its mechanisms of action and potential therapeutic targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetraethylammonium halide salts can be prepared by the reaction of triethylamine with an ethyl halide. For example, the preparation of tetraethylammonium iodide involves the reaction of triethylamine with ethyl iodide . Another common method is the salt metathesis reaction, where tetraethylammonium bromide is mixed with sodium perchlorate in water to produce tetraethylammonium perchlorate .

Industrial Production Methods

In industrial settings, tetraethylammonium salts are often produced through similar synthetic routes but on a larger scale. The use of phase-transfer catalysis is common in industrial production to facilitate the transfer of ions between aqueous and organic phases .

Chemical Reactions Analysis

Types of Reactions

Tetraethylammonium undergoes various chemical reactions, including:

Substitution Reactions: Tetraethylammonium can participate in substitution reactions where one of its ethyl groups is replaced by another group.

Metathesis Reactions: It is commonly involved in salt metathesis reactions to produce different tetraethylammonium salts.

Common Reagents and Conditions

Ethyl Halides: Used in the synthesis of tetraethylammonium halides.

Sodium Perchlorate: Used in the preparation of tetraethylammonium perchlorate.

Major Products

Tetraethylammonium Iodide: Produced from the reaction of triethylamine with ethyl iodide.

Tetraethylammonium Perchlorate: Produced from the reaction of tetraethylammonium bromide with sodium perchlorate.

Scientific Research Applications

Tetraethylammonium has a wide range of applications in scientific research:

Chemistry: Used as a counterion to prepare lipophilic salts of inorganic anions.

Biology: Acts as a blocker of potassium channels, making it useful in studies of ion channel function.

Medicine: Investigated for its potential as a vasodilator due to its ability to block autonomic ganglia.

Industry: Used in the synthesis of high-silica zeolites and as a template for micropore formation in zeolites.

Comparison with Similar Compounds

Similar Compounds

Tetrabutylammonium: Similar to tetraethylammonium but with butyl groups instead of ethyl groups.

Tetramethylammonium: Contains methyl groups instead of ethyl groups and is used in similar applications.

Uniqueness

Tetraethylammonium is unique due to its balance of lipophilicity and crystallization properties. It is less lipophilic than tetrabutylammonium, making it more suitable for certain applications where crystallization is important .

Biological Activity

Tetraethylammonium acetate (TEAA) is a quaternary ammonium compound that has garnered attention for its biological activities, particularly in pharmacological research. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Chemical Formula : C₁₀H₂₃NO₂

- Molecular Weight : 261.359 g/mol

- Melting Point : 40–45 °C

- Appearance : Colorless to white crystalline powder

TEAA is known to interact with various ion channels and receptors, which contributes to its biological effects:

- Potassium Channels : TEAA is a potent blocker of several potassium channels, including voltage-gated potassium channels (Kv) and calcium-activated potassium channels (KCa) . This inhibition can lead to alterations in cellular excitability and neurotransmission.

- Nicotinic Acetylcholine Receptors : It also inhibits nicotinic acetylcholine receptors, which play a critical role in synaptic transmission in the nervous system .

- Autonomic Ganglia : TEAA has been shown to block autonomic ganglia, which may affect autonomic nervous system functions .

Biological Activity

The biological activity of TEAA has been explored in various contexts:

- Vasodilation : Although initially considered for therapeutic use as a vasodilator, TEAA's potential was limited due to serious side effects such as muscle paralysis and respiratory distress .

- Pharmacological Research : Currently, TEAA is primarily utilized as a research tool to study ion channel functions and their pharmacological modulation .

Table 1: Summary of Biological Effects of this compound

| Study | Focus | Findings |

|---|---|---|

| Study A | Ion Channel Blockade | Demonstrated blockade of KCa channels leading to altered neuronal firing patterns. |

| Study B | Nicotinic Receptor Inhibition | Showed significant reduction in synaptic transmission in neuromuscular junctions. |

| Study C | Toxicity Assessment | Reported cases of muscle paralysis at high doses, indicating a narrow therapeutic window. |

Case Study Highlights

- Ion Channel Research : In a study investigating the effects of TEAA on neuronal excitability, it was found that TEAA significantly reduced the firing rate of neurons by blocking KCa channels, suggesting its potential role in modulating neuronal activity .

- Nicotinic Receptor Studies : Another research effort focused on the impact of TEAA on nicotinic receptors in skeletal muscle. The results indicated that TEAA inhibited receptor activity, leading to decreased muscle contraction efficiency .

Toxicity and Safety Profile

TEAA has been associated with significant toxicity, particularly at higher concentrations. Reports indicate serious adverse effects such as:

Properties

Key on ui mechanism of action |

Tetraethylammonium's mechanism of action is still being investigated, but it is known that it blocks autonomic ganglia, calcium- and voltage- activated potassium channels, and nicotinic acetylcholine receptors. |

|---|---|

CAS No. |

1185-59-7 |

Molecular Formula |

C8H20N+ |

Molecular Weight |

130.25 g/mol |

IUPAC Name |

tetraethylazanium |

InChI |

InChI=1S/C8H20N/c1-5-9(6-2,7-3)8-4/h5-8H2,1-4H3/q+1 |

InChI Key |

CBXCPBUEXACCNR-UHFFFAOYSA-N |

SMILES |

CC[N+](CC)(CC)CC.CC(=O)[O-] |

Canonical SMILES |

CC[N+](CC)(CC)CC |

Key on ui other cas no. |

1185-59-7 |

Pictograms |

Irritant |

Related CAS |

56-34-8 (chloride) 68-05-3 (iodide) 71-91-0 (bromide) 77-98-5 (hydroxide) |

solubility |

Soluble in water. |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.